1-(4-chlorobenzoyl)-3-pyridin-3-yl-1H-1,2,4-triazol-5-amine
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Overview
Description
5-AMINO-3-(3-PYRIDYL)-1H-1,2,4-TRIAZOL-1-YLMETHANONE: is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and industry. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-AMINO-3-(3-PYRIDYL)-1H-1,2,4-TRIAZOL-1-YLMETHANONE typically involves the formation of the triazole ring followed by the introduction of the pyridyl and chlorophenyl groups. Common synthetic routes include:
Cyclization Reactions: Starting from hydrazine derivatives and nitriles to form the triazole ring.
Substitution Reactions: Introducing the pyridyl and chlorophenyl groups through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or copper are used to facilitate the cyclization and substitution reactions under controlled conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry:
- Used as a building block for synthesizing more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential antimicrobial and antifungal properties.
- Studied for its role in enzyme inhibition.
Medicine:
- Potential applications in drug development, particularly for its antimicrobial properties.
- Explored as a candidate for anticancer therapies.
Industry:
- Used in the synthesis of dyes and pigments.
- Acts as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 5-AMINO-3-(3-PYRIDYL)-1H-1,2,4-TRIAZOL-1-YLMETHANONE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar stability and reactivity.
3-(3-Pyridyl)-1,2,4-Triazole: Similar structure but lacks the chlorophenyl group.
4-Chlorophenyl-1,2,4-Triazole: Similar structure but lacks the pyridyl group.
Uniqueness:
- The combination of the pyridyl and chlorophenyl groups in 5-AMINO-3-(3-PYRIDYL)-1H-1,2,4-TRIAZOL-1-YLMETHANONE provides unique chemical properties, enhancing its potential applications in various fields.
- The presence of the triazole ring offers stability and versatility in chemical reactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H10ClN5O |
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Molecular Weight |
299.71 g/mol |
IUPAC Name |
(5-amino-3-pyridin-3-yl-1,2,4-triazol-1-yl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C14H10ClN5O/c15-11-5-3-9(4-6-11)13(21)20-14(16)18-12(19-20)10-2-1-7-17-8-10/h1-8H,(H2,16,18,19) |
InChI Key |
ZAFULIRXGRRKIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=N2)N)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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